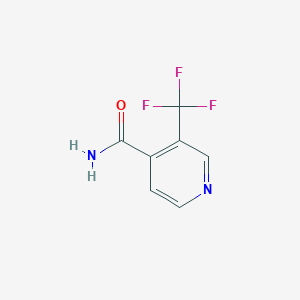

3-(Trifluoromethyl)pyridine-4-carboxamide

Description

Propriétés

IUPAC Name |

3-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-12-2-1-4(5)6(11)13/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWHSYPQHQEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416713-20-6 | |

| Record name | 3-(trifluoromethyl)pyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)pyridine-4-carboxamide generally follows a multi-step approach:

Trifluoromethylation of Pyridine Precursors:

The trifluoromethyl group is introduced onto the pyridine ring, often starting from halogenated pyridines such as 4-iodopyridine or 3-picoline derivatives. A common reagent is trifluoromethyl iodide (CF₃I), used in the presence of a base or catalytic system to facilitate nucleophilic trifluoromethylation or cross-coupling reactions. Palladium-catalyzed cross-coupling is frequently employed to achieve regioselective trifluoromethylation with high yields.Carboxamide Formation:

After trifluoromethylation, the carboxamide group is introduced typically via amidation of the corresponding pyridine-4-carboxylic acid or its activated derivatives. This step may involve conversion of the acid to an acid chloride or ester, followed by reaction with ammonia or amines to yield the carboxamide.Alternative Cyclocondensation Routes:

Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride can construct the pyridine ring with the trifluoromethyl substituent already installed. This method allows for more direct synthesis of trifluoromethylpyridine derivatives, although it is less commonly applied for this compound specifically.

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors to optimize reaction efficiency and product purity. For instance, vapor-phase reactors with catalyst fluidized-bed phases enable simultaneous chlorination and fluorination steps on methylpyridine substrates, yielding trifluoromethylpyridines with controlled substitution patterns. Subsequent nuclear chlorination steps can be used to tailor the substitution further.

Purification typically involves recrystallization or chromatographic techniques to isolate the target carboxamide with high purity. Process optimization focuses on reaction temperature control, catalyst selection, and solvent choice to maximize yield and minimize side products.

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Halogenation of pyridine precursor (e.g., 4-iodopyridine) | Halogenating agents, controlled temperature | Provides site for trifluoromethylation |

| 2 | Trifluoromethylation | Trifluoromethyl iodide (CF₃I), base, Pd catalyst | High regioselectivity; yields up to 80-90% reported |

| 3 | Conversion to carboxylic acid derivative | Hydrolysis or oxidation if needed | Intermediate for amidation |

| 4 | Amidation to form carboxamide | Ammonia or amine, coupling agents or acid chlorides | Yields typically >85%; purification by recrystallization |

| 5 | Purification | Chromatography or recrystallization | Ensures high purity for research or industrial use |

Catalyst and Base Selection:

Pd-based catalysts with phosphine ligands have shown superior performance in trifluoromethylation, providing high yields and regioselectivity. Bases such as cesium carbonate or potassium carbonate facilitate the reaction by deprotonating intermediates.Temperature Control:

Reaction temperatures between 70°C and 120°C are commonly employed. Higher temperatures can increase reaction rates but may promote side reactions, requiring careful optimization.Continuous Flow Advantages:

Continuous flow reactors improve heat and mass transfer, enabling better control over reaction parameters and scalability. This approach reduces reaction times and improves reproducibility for industrial-scale synthesis.Polymorph and Stability Considerations:

Crystalline forms of trifluoromethylpyridine carboxamides can impact solubility and bioavailability. Polymorph screening using DSC and PXRD is recommended to identify the most stable and bioactive form.

| Precursor | Trifluoromethylation Method | Amidation Approach | Yield Range | Notes |

|---|---|---|---|---|

| 4-Iodopyridine | Pd-catalyzed cross-coupling with CF₃I | Acid chloride intermediate + NH₃ | 75-90% | Widely used, high regioselectivity |

| 3-Picoline | Vapor-phase chlorination/fluorination | Subsequent carboxylation and amidation | 60-80% | Suitable for industrial scale |

| Pyridine building blocks | Cyclocondensation with trifluoromethyl esters | Direct amidation | Moderate | Less common, useful for novel derivatives |

The preparation of this compound involves well-established synthetic strategies centered on efficient trifluoromethylation of halogenated pyridine precursors followed by carboxamide formation. Advances in catalytic systems and reactor design, especially continuous flow technologies, have enhanced the scalability and purity of this compound. Optimization of reaction conditions, catalyst selection, and purification methods are critical for maximizing yield and product quality. The trifluoromethyl group imparts metabolic stability and desirable physicochemical properties, making this compound a valuable scaffold in medicinal and agrochemical research.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trifluoromethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Agrochemical Applications

Pesticidal Activity : Trifluoromethylpyridine derivatives, including 3-(trifluoromethyl)pyridine-4-carboxamide, have been extensively studied for their role in crop protection. The first derivative introduced to the market was Fluazifop-butyl, which has led to the development of over 20 new agrochemicals containing the trifluoromethylpyridine moiety. These compounds are effective against a variety of pests and diseases affecting crops .

Fungicidal Properties : Recent studies have highlighted the potential of trifluoromethylpyridine derivatives as fungicides. For instance, pyraziflumid, characterized by the 3-(trifluoromethyl)pyrazine-2-carboxamide group, has shown high efficacy against a broad spectrum of plant diseases due to the unique substituent effects of the trifluoromethyl group .

Pharmaceutical Applications

Antibacterial Activity : Research indicates that this compound exhibits notable antibacterial properties. Derivatives have demonstrated submicromolar inhibition against bacterial Sfp-PPTase, crucial for bacterial viability. This mechanism involves disrupting fatty acid synthesis pathways essential for maintaining bacterial membrane integrity.

Anticancer Potential : The compound has also been evaluated for its anticancer properties. Specific derivatives have shown effectiveness in inhibiting tumor growth in xenograft models, indicating promising in vivo efficacy alongside favorable pharmacokinetic profiles. This suggests potential applications in cancer therapeutics.

Case Studies

- High-Throughput Screening : A notable case study evaluated a series of pyridine derivatives, including this compound, in high-throughput screening assays against various bacterial strains. The results indicated that specific modifications enhanced antibacterial efficacy while maintaining low cytotoxicity towards human cells.

- Anticancer Efficacy : Another study focused on the anticancer potential of this compound. Certain derivatives were found to effectively inhibit tumor growth in animal models, demonstrating significant therapeutic promise.

Summary Table of Biological Activities

| Activity Type | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | Sfp-PPTase | 0.5 | Submicromolar potency |

| Anticancer | Tumor cells (xenografts) | Varies | Effective inhibition of tumor growth |

| Fungicidal | Various plant pathogens | Varies | Broad-spectrum activity |

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide : A partially saturated pyridine derivative, reducing aromaticity and increasing conformational flexibility .

- N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide : A complex hybrid structure with a benzylidene-piperidine backbone, enhancing steric bulk and target selectivity .

- 3-Amino-4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide: A fused thienopyridine system, introducing sulfur and modifying π-π stacking interactions .

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity and metabolic resistance across all analogues. Carbothioamide derivatives exhibit reduced solubility compared to carboxamides due to sulfur’s lower polarity . Saturated tetrahydropyridines show improved solubility but weaker target binding in some kinase assays .

Data Tables

Table 1: Structural and Functional Comparison

Activité Biologique

3-(Trifluoromethyl)pyridine-4-carboxamide is an organic compound recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group (-CF₃) attached to a pyridine ring, which significantly influences its chemical properties and biological interactions. The molecular formula is CHFNO, with a molecular weight of 192.12 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including pancreatic and breast cancer cells. The compound's mechanism involves the inhibition of specific molecular pathways that are crucial for cancer cell proliferation.

- IC Values :

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown activity against several bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to standard antibiotics.

- Inhibition Zones :

The trifluoromethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, increasing binding affinity to biological targets such as enzymes and receptors. This interaction can modulate enzyme activity and influence various signaling pathways within cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other trifluoromethyl-substituted pyridines:

| Compound Name | Position of Trifluoromethyl Group | Biological Activity |

|---|---|---|

| This compound | 4 | Anticancer, Antibacterial |

| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | 3 | Moderate anticancer activity |

| 2-(Trifluoromethyl)pyridine-4-carboxamide | 2 | Limited biological studies available |

The unique arrangement of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of the compound on human pancreatic adenocarcinoma cell lines (Pa02C, Pa03C). The results indicated significant cytotoxicity with IC values below 20 µM across multiple cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

- Antibacterial Efficacy : Another research project assessed the antibacterial effects of the compound against Klebsiella pneumoniae and Salmonella typhi, reporting inhibition comparable to established antibiotics such as ceftriaxone .

Q & A

Basic: What safety protocols should be followed when handling 3-(Trifluoromethyl)pyridine-4-carboxamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Use safety glasses with side shields or goggles, especially during procedures with splash risks (e.g., weighing, refluxing). Emergency eyewash stations must be accessible .

- Skin Protection: Wear nitrile or neoprene gloves compliant with EN374 standards and long-sleeved lab coats to prevent permeation. Avoid latex due to potential incompatibility with fluorinated compounds .

- Engineering Controls: Use fume hoods for volatile steps (e.g., solvent evaporation). Ensure proper ventilation to mitigate inhalation risks.

- Incompatibilities: Avoid contact with strong acids, bases, or oxidizers (e.g., HNO₃, KMnO₄), which may induce decomposition or exothermic reactions .

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of this compound?

Methodological Answer:

- Key Reaction Steps:

- Intermediate Synthesis: Start with trifluoromethylpyridine precursors (e.g., 4-chloro-3-(trifluoromethyl)pyridine). React with ammonia or urea under reflux in anhydrous DMF to introduce the carboxamide group .

- Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (≥98%) and characterize via LC-MS and ¹H-NMR .

- Optimization Tips:

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation of derivatives?

Methodological Answer:

- Multi-Technique Validation:

- NMR Discrepancies: Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations) for trifluoromethyl (-CF₃, δ ~120–125 ppm) and carboxamide (-CONH₂, δ ~165–170 ppm) groups .

- Mass Spectrometry: Use high-resolution MS (HRMS) to resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ for C₈H₆F₃N₂O: calc. 219.0382, observed 219.0385) .

- Case Study: A derivative with conflicting NOESY data was resolved by X-ray crystallography, confirming steric hindrance from the trifluoromethyl group .

Advanced: What strategies improve reaction yields for this compound derivatives under specific conditions?

Methodological Answer:

-

Catalytic Systems:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates but require careful drying to avoid hydrolysis .

-

Yield Data:

Reaction Type Catalyst Solvent Yield (%) Amination CuI DMF 72 Suzuki Coupling Pd/C DMSO 85

Advanced: How can the bioactivity of this compound derivatives be evaluated against kinase targets?

Methodological Answer:

- In Vitro Assays:

- Kinase Inhibition: Screen against RAF kinases using fluorescence-based assays (e.g., Z′-LYTE®). IC₅₀ values for Naporafenib analogs (containing the core structure) range from 1–10 nM .

- Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116), correlating with cytotoxicity (EC₅₀) .

- Structural Insights:

Advanced: What analytical techniques are critical for detecting impurities in this compound batches?

Methodological Answer:

- HPLC-MS:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% formic acid gradient (5→95% over 30 min).

- Detect impurities (e.g., dehalogenated byproducts) at levels ≥0.1% .

- NMR Fingerprinting: ¹⁹F NMR identifies trifluoromethyl-related impurities (δ -60 to -70 ppm for -CF₃ vs. -CF₂H at δ -110 ppm) .

Basic: How can the solubility of this compound be optimized for in vitro assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.